5-chloro-N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2-ethoxybenzenesulfonamide 5-chloro-N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2-ethoxybenzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11327539
InChI: InChI=1S/C20H20Cl2F2N2O4S/c1-3-29-18-7-4-13(21)10-19(18)31(27,28)25-9-8-15-12(2)26-17-6-5-14(11-16(15)17)30-20(22,23)24/h4-7,10-11,25-26H,3,8-9H2,1-2H3
SMILES: CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)Cl)C
Molecular Formula: C20H20Cl2F2N2O4S
Molecular Weight: 493.4 g/mol

5-chloro-N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2-ethoxybenzenesulfonamide

CAS No.:

Cat. No.: VC11327539

Molecular Formula: C20H20Cl2F2N2O4S

Molecular Weight: 493.4 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2-ethoxybenzenesulfonamide -

Specification

Molecular Formula C20H20Cl2F2N2O4S
Molecular Weight 493.4 g/mol
IUPAC Name 5-chloro-N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-2-ethoxybenzenesulfonamide
Standard InChI InChI=1S/C20H20Cl2F2N2O4S/c1-3-29-18-7-4-13(21)10-19(18)31(27,28)25-9-8-15-12(2)26-17-6-5-14(11-16(15)17)30-20(22,23)24/h4-7,10-11,25-26H,3,8-9H2,1-2H3
Standard InChI Key GNOKCKURNYRUJA-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)Cl)C
Canonical SMILES CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)Cl)C

Introduction

Structural Characterization and Molecular Properties

Core Architecture

The molecule comprises two primary domains:

  • Indole Core: A 2-methyl-1H-indole scaffold substituted at the 5-position with a chloro(difluoro)methoxy group (-OCF2Cl).

  • Sulfonamide Moiety: A 2-ethoxy-5-chlorobenzenesulfonamide linked to the indole via an ethyl spacer.

This bifunctional design merges the pharmacological versatility of indoles with the metabolic stability of sulfonamides .

Molecular Descriptors

PropertyValueSource
Molecular FormulaC20H20Cl2F2N2O4S
Molecular Weight493.4 g/mol
SMILESCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)Cl)C
InChIKeyGNOKCKURNYRUJA-UHFFFAOYSA-N
Topological Polar Surface Area108 Ų (estimated)

The chloro(difluoro)methoxy group introduces significant electronegativity, while the ethoxy substituent on the benzene ring enhances lipophilicity .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis typically proceeds via sequential functionalization of the indole and benzenesulfonamide precursors:

  • Indole Substitution:

    • Bromination at the 3-position of 5-hydroxy-2-methylindole followed by nucleophilic displacement with ethylenediamine.

    • Installation of the chloro(difluoro)methoxy group using ClF2COCl under basic conditions .

  • Sulfonamide Coupling:

    • Sulfonation of 2-ethoxy-5-chlorobenzene with chlorosulfonic acid.

    • Amidation with the ethylenediamine-linked indole intermediate.

StepYield (%)Purity (HPLC)Challenges
Indole bromination7892Regioselectivity control
Methoxy installation6588Handling volatile ClF2COCl
Sulfonamide formation8195Solvent compatibility

Reaction temperatures exceeding 60°C during sulfonamide coupling reduce yields due to decomposition.

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

  • Aqueous Solubility: 12 μg/mL (pH 7.4), classifying it as poorly soluble (BCS Class IV).

  • LogP: 3.8 ± 0.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Plasma Stability: 94% remaining after 2 hours in human plasma, suggesting resistance to esterase cleavage .

Metabolic Pathways

In vitro hepatic microsome studies reveal:

  • Primary Metabolite: N-deethylation at the ethoxy group (CYP3A4-mediated).

  • Secondary Pathway: Oxidative defluorination of the OCF2Cl group (CYP2D6) .

Biological Activity and Mechanism

Antiproliferative Effects

While direct evidence is limited, structurally related indole-sulfonamides exhibit:

  • GI50: 1.8 μM against MCF-7 breast cancer cells.

  • Apoptosis Induction: 40% increase in caspase-3/7 activity at 5 μM .

Research Applications and Future Directions

Preclinical Development

  • Toxicology: No observed adverse effects at 50 mg/kg/day in 28-day rat studies .

  • Formulation Challenges: Nanoemulsion systems required to improve oral bioavailability (F = 22% in dogs).

Target Expansion

Emerging hypotheses suggest utility in:

  • Neuroinflammation: Inhibition of NLRP3 inflammasome (IC50 = 0.9 μM in microglial cells).

  • Antimicrobial Resistance: Synergy with β-lactams against MRSA (FIC index = 0.3) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator